Sodium (R)-3-hydroxybutanoate is the sodium salt of the naturally occurring (R)-enantiomer of 3-hydroxybutyrate. This molecule serves two primary roles of significant commercial and research interest: it is a key metabolite and signaling molecule in mammalian systems, often referred to as a ketone body, and it is the essential chiral monomer for the biosynthesis of the biodegradable polymer poly[(R)-3-hydroxybutyrate] (PHB). Its identity as a specific, biologically preferred stereoisomer and its form as a water-soluble, crystalline salt are the foundational properties driving procurement decisions over other related compounds.
Substituting Sodium (R)-3-hydroxybutanoate with alternatives like the racemic mixture (DL-form), the (S)-enantiomer, or the free acid form introduces significant, and often detrimental, process and performance variables. Only the (R)-enantiomer is the natural substrate for PHB-producing enzymes and the primary ketone body utilized in mammalian metabolism. The presence of the (S)-enantiomer can inhibit polymerization or, at best, lead to atactic polymers with inferior mechanical and thermal properties. In biological systems, the two enantiomers have distinct pharmacokinetic and metabolic fates. Furthermore, the free acid, (R)-3-hydroxybutanoic acid, has different solubility, pH, and handling characteristics compared to the highly water-soluble and stable sodium salt, making direct substitution in aqueous media or buffered systems impractical without significant reformulation.
The use of enantiomerically pure (R)-3-hydroxybutyrate precursors is critical for producing the highly crystalline, isotactic poly[(R)-3-hydroxybutyrate] (PHB) with desirable thermal and mechanical properties. Chemical polymerization of racemic β-butyrolactone results in atactic or syndiotactic-enriched PHB, which exhibits significantly lower melting points and crystallinity compared to the bacterial, isotactic form. For instance, perfectly isotactic PHB produced from enantiopure (R)-monomers can achieve a high melting temperature (Tm) of 175 °C, whereas atactic PHB is an amorphous polymer, and syndiotactic-enriched versions melt at much lower temperatures of 42-75 °C. This demonstrates that starting with the correct stereoisomer is a non-negotiable prerequisite for high-performance bioplastic synthesis.
| Evidence Dimension | Polymer Melting Temperature (Tm) |
| Target Compound Data | Enables synthesis of isotactic PHB with Tm up to 175 °C |
| Comparator Or Baseline | Racemic precursors yield syndiotactic-enriched PHB (Tm ≈ 42-75 °C) or amorphous atactic PHB |
| Quantified Difference | Up to ~100-130 °C higher melting temperature than polymers from racemic precursors |
| Conditions | Ring-opening polymerization (ROP) of corresponding lactones or related monomers. |
For applications requiring high strength and thermal stability in biodegradable plastics, starting with the enantiopure (R)-monomer is the only way to achieve the necessary polymer crystallinity and performance.
The (R)-enantiomer (also known as D-3-HB) is the only form produced and readily metabolized by mammals as an energy source and signaling molecule. The (S)-enantiomer (L-3-HB) is not a normal product of mammalian metabolism and exhibits distinctly different pharmacokinetics. When a racemic mixture is administered to rats, the maximum plasma concentration (Cmax) and area under the curve (AUC) for the (S)-enantiomer are substantially higher and not dose-proportional, unlike the (R)-enantiomer. For example, at one dose, the Cmax for (S)-3-HB reached ~1.9 mmol/L while the Cmax for (R)-3-HB was only ~0.3 mmol/L, indicating differential metabolic fates and clearance rates. This makes the (R)-enantiomer the only appropriate choice for studies involving ketone body metabolism, cell signaling, or as a nutritional supplement.
| Evidence Dimension | Peak Plasma Concentration (Cmax) in Rats after Racemic Administration |
| Target Compound Data | (R)-3-HB: ~0.30-0.50 mmol/L (dose-dependent) |
| Comparator Or Baseline | (S)-3-HB: ~1.88-1.98 mmol/L (not dose-proportional) |
| Quantified Difference | The (S)-enantiomer shows a ~4-6 fold higher peak plasma concentration, indicating slower metabolism/clearance. |
| Conditions | Oral administration of racemic D,L-3-HB salt to healthy rats. |
For any biological application, using the racemic mixture or the incorrect (S)-enantiomer introduces a non-metabolizable confounding variable, leading to irreproducible or misleading results.
Sodium (R)-3-hydroxybutanoate is a crystalline solid that is highly soluble in water (100 mg/mL), making it ideal for preparing aqueous stock solutions for cell culture, fermentation, or formulation. In contrast, the parent compound, (R)-3-hydroxybutanoic acid, is a liquid with a lower water solubility and acidic properties that can alter the pH of unbuffered systems. The salt form provides superior handling, easier and more accurate weighing, and better stability, particularly in hygroscopic conditions. This simplifies process workflows and improves reproducibility by eliminating the need for pH adjustments and handling of a viscous liquid, which are necessary when working with the free acid.
| Evidence Dimension | Physical Form and Water Solubility |
| Target Compound Data | Crystalline solid, water soluble at 100 mg/mL |
| Comparator Or Baseline | (R)-3-hydroxybutanoic acid: Liquid, less soluble, acidic |
| Quantified Difference | Significant difference in physical state and handling; quantitative solubility difference favors the salt for aqueous applications. |
| Conditions | Standard laboratory conditions (room temperature). |
Procuring the sodium salt simplifies formulation and experimental setup, reduces batch-to-batch variability, and avoids unintended pH shifts in sensitive biological or chemical systems.
This compound is the required starting material for producing poly[(R)-3-hydroxybutyrate] (PHB) with high crystallinity and a melting point up to 175 °C. Using this enantiopure monomer is essential for applications in medical implants, drug delivery systems, and durable biodegradable packaging where mechanical strength and thermal stability are critical.
As the biologically active form of the ketone body 3-hydroxybutyrate, this compound is the correct choice for research into ketosis, metabolic therapies, neurodegenerative diseases, and exercise physiology. Its high purity ensures that observed effects are due to the natural (R)-enantiomer, avoiding the confounding metabolic and pharmacokinetic variables introduced by the (S)-form.
In pharmaceutical and fine chemical synthesis, this molecule serves as a valuable C4 chiral building block. Procuring the enantiomerically pure sodium salt provides a stable, easy-to-handle starting material for constructing complex molecules with a defined stereocenter, crucial for developing enantiopure active pharmaceutical ingredients (APIs) like antibiotics and statins.